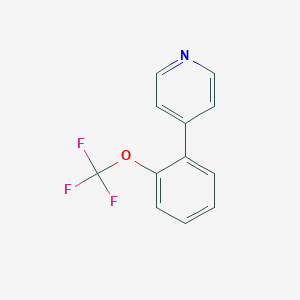

4-(2-(Trifluoromethoxy)phenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)17-11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJGKXRRZRKLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673547 | |

| Record name | 4-[2-(Trifluoromethoxy)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923297-56-7 | |

| Record name | 4-[2-(Trifluoromethoxy)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Approaches for 4 2 Trifluoromethoxy Phenyl Pyridine

Established Synthetic Routes to the Pyridine (B92270) Core Featuring Phenyl Substituents

The creation of the bond between the pyridine and phenyl rings is a critical step in the synthesis of 4-(2-(trifluoromethoxy)phenyl)pyridine. Several powerful and widely used methods have been established for this purpose.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) in Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and they are particularly well-suited for connecting aryl and heteroaryl moieties.

The Suzuki-Miyaura coupling reaction stands out as a highly versatile and commonly employed method. nih.govmdpi.combeilstein-journals.orgyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. youtube.com For the synthesis of 4-arylpyridines, this would involve reacting a 4-halopyridine with a phenylboronic acid or vice versa. nih.govmdpi.com A significant advantage of the Suzuki-Miyaura reaction is its tolerance of a wide range of functional groups and the relatively mild reaction conditions. youtube.com However, a challenge in the synthesis of active pharmaceutical ingredients (APIs) can be the generation of impurities derived from the aryl groups on the phosphine (B1218219) ligands of the catalyst. nih.govresearchgate.net Researchers have developed methods to suppress the formation of these impurities, ensuring the purity of the desired 4-arylpyridine product. nih.govresearchgate.net

The Negishi coupling reaction offers another powerful strategy for the synthesis of 4-arylpyridines. wikipedia.orgnrochemistry.comorganic-chemistry.orgorgsyn.org This reaction utilizes an organozinc reagent in place of an organoboron compound, coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high yields and good tolerance to various functional groups. orgsyn.org It has been successfully applied to the synthesis of unsymmetrical bipyridines and other complex molecules. organic-chemistry.orgorgsyn.org The choice between Suzuki-Miyaura and Negishi coupling often depends on the specific substrates, desired functional group compatibility, and the availability of starting materials.

| Reaction | Key Reagents | Catalyst | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid), Organic halide/triflate, Base | Palladium complex (e.g., Pd(PPh₃)₄) | High functional group tolerance, mild conditions | Potential for ligand-derived impurities |

| Negishi Coupling | Organozinc compound, Organic halide | Nickel or Palladium complex | High yields, good functional group tolerance | Moisture and air sensitivity of organozinc reagents |

Cyclization and Condensation Reactions for Pyridine Ring Formation

Instead of functionalizing a pre-existing pyridine ring, the target molecule can be constructed by forming the pyridine ring itself through cyclization or condensation reactions. baranlab.orgorganic-chemistry.orgacsgcipr.orgijnrd.orgyoutube.com These methods are fundamental in heterocyclic chemistry and offer a high degree of flexibility in introducing substituents.

One of the most classic methods is the Hantzsch pyridine synthesis , which involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent. youtube.com This one-pot multicomponent reaction can produce symmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridine. baranlab.orgyoutube.com Variations of this method allow for the synthesis of unsymmetrical pyridines. baranlab.org

Other condensation approaches involve the reaction of 1,5-dicarbonyl compounds with ammonia, followed by oxidation to form the aromatic pyridine ring. baranlab.orgyoutube.com The use of hydroxylamine (B1172632) instead of ammonia can circumvent the need for a separate oxidation step. baranlab.org

Modern advancements in cyclization reactions include metal-catalyzed processes. For instance, rhodium-catalyzed cyclization of oximes and diazo compounds can produce multisubstituted pyridine N-oxides under mild conditions. organic-chemistry.org Another approach involves a cascade reaction comprising a copper-catalyzed cross-coupling followed by an electrocyclization and air oxidation to afford highly substituted pyridines. nih.gov

Nucleophilic Aromatic Substitution Strategies on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) provides a direct route to functionalize halogenated pyridines. youtube.comyoutube.comnih.govnih.gov In this type of reaction, a nucleophile attacks the electron-deficient pyridine ring, displacing a halide ion. The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen relative to the nitrogen atom, with halogens at the 2- and 4-positions being the most susceptible to substitution. youtube.comyoutube.com

For the synthesis of 4-arylpyridines, a phenoxide or a related phenyl nucleophile could potentially displace a halide at the 4-position of the pyridine ring. The efficiency of this reaction is enhanced by the presence of electron-withdrawing groups on the pyridine ring, which further activate it towards nucleophilic attack. nih.gov The order of leaving group ability in these reactions is typically F > Cl ≈ Br > I, which is a hallmark of the SNAr mechanism where the rate-determining step is the initial addition of the nucleophile. nih.gov

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted pyridines often requires careful control of stereochemistry and regiochemistry, particularly when multiple reactive sites are present. beilstein-journals.orgacs.orgnih.govacs.orgnih.govacs.orgmdpi.com

Regioselectivity is a critical consideration in the functionalization of the pyridine ring. For instance, in cross-coupling reactions with polyhalogenated pyridines, the choice of catalyst and reaction conditions can determine which halogen is selectively replaced. beilstein-journals.org Similarly, in Minisci-type reactions, which involve the addition of radicals to protonated heteroaromatics, directing groups can be employed to achieve C-4 alkylation with high regioselectivity. nih.govacs.org The development of blocking groups has enabled exquisite control over the site of functionalization. nih.govacs.org

Stereoselective synthesis becomes important when chiral centers are introduced into the pyridine or its substituents. The dearomatization of pyridines to form chiral piperidines is a significant area of research. acs.org For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine derivatives. acs.org Furthermore, stereoselective nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts has been employed to produce chiral pyridinones, which are valuable intermediates in the synthesis of natural products. nih.gov

Novel and Green Synthetic Methodologies

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and green reaction conditions for pyridine synthesis.

Metal-Free Catalysis in Pyridine Synthesis

While metal-catalyzed reactions are highly effective, the use of transition metals can lead to concerns regarding cost, toxicity, and metal contamination of the final product. As a result, metal-free synthetic routes are gaining increasing attention. acs.org

Metal-free approaches to pyridine synthesis often rely on cyclization and condensation reactions promoted by non-metallic catalysts or reagents. For example, the efficient cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air can provide asymmetrical 2,6-diarylpyridines without the need for a metal catalyst. organic-chemistry.org Another metal-free protocol involves the use of iodine and triethylamine (B128534) to trigger an oxime-based synthesis of 2-aryl-substituted pyridines. organic-chemistry.org These methods offer the advantages of being more environmentally benign and often involving simpler purification procedures.

The development of green chemistry approaches also includes the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of environmentally friendly solvents or even solvent-free conditions. rasayanjournal.co.innih.govresearchgate.net These techniques can lead to shorter reaction times, higher yields, and reduced waste generation. rasayanjournal.co.in

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave radiation, this method facilitates rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, often from hours to minutes, and improve product yields. durham.ac.uk For the synthesis of biaryl compounds like 4-(2-(trifluoromethoxy)phenyl)pyridine, the palladium-catalyzed Suzuki-Miyaura coupling is a premier method. durham.ac.uk

The application of MAOS to Suzuki coupling reactions has proven highly effective. The focused heating provided by microwaves can overcome the activation energy barriers of the reaction more efficiently than conventional heating methods. nih.gov Studies on the synthesis of similar 4-arylpyrimidines have demonstrated that microwave irradiation at 100°C can lead to excellent yields in as little as 15 minutes. mdpi.com This rapid and efficient energy transfer not only accelerates the catalytic cycle of the Suzuki reaction but also often results in cleaner reaction profiles with fewer byproducts, simplifying subsequent purification steps. durham.ac.uknih.gov An encapsulated palladium catalyst, for instance, has been used in microwave-assisted Suzuki couplings, achieving complete conversion of aryl halides in minutes. durham.ac.uk

Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, conducting reactions under solvent-free conditions is highly desirable. This approach minimizes the use of volatile organic compounds (VOCs), which are often hazardous and costly to dispose of, thereby reducing environmental impact and operational costs.

The Suzuki-Miyaura coupling for the synthesis of biaryls can be effectively performed without a solvent, particularly when combined with microwave assistance. organic-chemistry.org In a typical solvent-free procedure, the solid reactants—such as a 4-halopyridine and 2-(trifluoromethoxy)phenylboronic acid—are pre-ground with a solid inorganic base (e.g., potassium carbonate) and a palladium catalyst. organic-chemistry.org This mixture is then irradiated with microwaves, which provides the energy for the reaction to proceed in the molten state or at the interface of the solid particles. This method has been shown to be rapid, clean, and scalable, yielding the desired biaryl products with high efficiency and minimizing the formation of side products. organic-chemistry.org Post-reaction workup is also simplified, often involving direct purification of the product without the need to remove large volumes of solvent. Alternatively, water can be employed as a green solvent, where the water-insoluble product can be easily isolated by simple filtration. acs.orgacs.org

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Reactions with high atom economy are inherently less wasteful, as they generate fewer byproducts.

The Suzuki-Miyaura cross-coupling reaction is a prime example of a process with high atom economy. jocpr.comlibretexts.org The fundamental reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, with the only stoichiometric byproducts being simple, environmentally benign inorganic salts that are typically soluble in water and easily removed during workup. libretexts.org This contrasts sharply with classical C-C bond-forming reactions like the Wittig reaction, which generates a stoichiometric and high-molecular-weight phosphine oxide byproduct, resulting in significant waste.

To further enhance atom economy in the synthesis of 4-(2-(trifluoromethoxy)phenyl)pyridine, unactivated triarylboranes can be used instead of boronic acids. This allows for the potential transfer of more than one aryl group from the boron atom, maximizing the use of the starting material. acs.orgacs.orgresearchgate.net Selecting highly efficient catalytic systems also contributes to waste reduction by minimizing catalyst loading and preventing the formation of homocoupling and other side products.

Synthesis of Precursors and Key Intermediates for 4-(2-(Trifluoromethoxy)phenyl)pyridine

The construction of 4-(2-(trifluoromethoxy)phenyl)pyridine via Suzuki-Miyaura coupling relies on the availability of two key precursors: a 4-substituted pyridine and a 2-(trifluoromethoxy)phenyl derivative.

Pyridine Intermediate : A common and reactive precursor for the pyridine portion is a 4-halopyridine, such as 4-chloropyridine or its hydrochloride salt. Several methods exist for its synthesis. One approach involves the direct chlorination of pyridine using reagents like phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride. prepchem.comgoogle.compatsnap.com Another route starts from 4-aminopyridine , which can be converted to the corresponding diazonium salt and subsequently displaced by a chloride ion. guidechem.com

Phenylboronic Acid Intermediate : The corresponding coupling partner is 2-(trifluoromethoxy)phenylboronic acid . This compound is a widely used building block in organic synthesis and is commercially available. chemimpex.comsigmaaldrich.comchemimpex.com Its synthesis has been reported in the literature, making it an accessible precursor for introducing the 2-(trifluoromethoxy)phenyl moiety. nih.govsemanticscholar.org The presence of the trifluoromethoxy group on this intermediate is crucial for imparting the desired electronic and pharmacological properties to the final product. nih.gov

Optimization of Reaction Conditions and Yields

Catalyst : Palladium complexes are the catalysts of choice. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is commonly used, other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed complexes with specific ligands may offer superior performance for certain substrates. mdpi.comacs.org

Base : An inorganic base is essential for the transmetalation step of the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). mdpi.commdpi.comnih.gov The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent : The choice of solvent affects the solubility of the reactants and catalyst and can influence the reaction rate. A variety of solvents have been successfully employed, including aprotic polar solvents like 1,4-dioxane (B91453) and N,N-dimethylformamide (DMF), or ethereal solvents like tetrahydrofuran (B95107) (THF), often in combination with water. mdpi.comnih.gov

Temperature : Reaction temperatures can range from ambient to reflux, with higher temperatures often required for less reactive substrates, such as aryl chlorides. durham.ac.ukmdpi.com As noted previously, microwave heating can provide rapid access to high temperatures, accelerating the reaction. durham.ac.uk

The optimization process can be illustrated by a systematic variation of these parameters, as shown in the following representative table for a model Suzuki coupling reaction.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 65 |

| 2 | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene/H₂O | 90 | 78 |

| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |

| 4 | Pd(OAc)₂/SPhos (1) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 92 |

| 5 | Pd(OAc)₂/SPhos (1) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 95 |

This table is a representative example illustrating the optimization process and does not reflect data for the specific synthesis of 4-(2-(trifluoromethoxy)phenyl)pyridine.

Recent advancements have even applied machine learning algorithms to navigate the complex parameter space of Suzuki couplings, allowing for the rapid identification of highly general and high-yielding conditions. chemistryviews.org Through such systematic optimization, the synthesis of 4-(2-(trifluoromethoxy)phenyl)pyridine can be rendered both efficient and high-yielding.

Chemical Reactivity and Functional Group Transformations of 4 2 Trifluoromethoxy Phenyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine nucleus is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comaklectures.com Any substitution that does occur is typically directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions would result in a highly destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. aklectures.comyoutube.com The presence of the 2-(trifluoromethoxy)phenyl group at the 4-position does not fundamentally alter this inherent reactivity. For the EAS nitration of pyridine with the nitronium ion (NO₂⁺), theoretical studies show the reaction proceeds through a stepwise polar mechanism, but the strongly acidic conditions required for the reaction lead to the protonation of the pyridine nitrogen, further deactivating the ring. rsc.org

To enhance the pyridine ring's reactivity towards electrophiles, one common strategy is the formation of a pyridine N-oxide. youtube.com The N-oxide group is activating and directs incoming electrophiles to the 2- and 4-positions. Subsequent removal of the oxygen can be achieved using reducing agents like triphenylphosphine (B44618) or zinc. youtube.com

Nucleophilic aromatic substitution (SNAr) on the pyridine ring, conversely, is facilitated by its electron-deficient nature. These reactions typically require a good leaving group, such as a halogen, at the 2- or 4-position. In the context of 4-phenylpyridine (B135609) derivatives, should a leaving group be present on the pyridine ring, nucleophilic attack would be favored at the positions activated by the ring nitrogen. For instance, in di- or trihalopyridines, nucleophilic substitution often occurs preferentially at the 4-position. researchgate.net

Oxidative Transformations of the 4-(2-(Trifluoromethoxy)phenyl)pyridine Scaffold

The trifluoromethoxy group is known for its high stability towards both oxidizing and reducing agents. researchgate.net This chemical inertness is a significant advantage in medicinal chemistry, as it resists metabolic breakdown. mdpi.com The primary site for oxidative transformation on the 4-(2-(trifluoromethoxy)phenyl)pyridine scaffold would likely be the pyridine nitrogen, leading to the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids.

While the core structure is robust, oxidative cyclization has been observed in related structures like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which undergo intramolecular cyclization and oxidation of an aniline (B41778) moiety to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov Furthermore, catalytic systems have been developed for the oxidation of secondary alcohols to ketones, including those with trifluoromethyl groups, using a nitroxide catalyst and a terminal oxidant like potassium persulfate. thieme-connect.com In such systems, the oxidation of an alcohol substrate is facilitated by an oxoammonium cation, which is regenerated in a catalytic cycle. thieme-connect.com

Reductive Processes and Hydrogenation Studies

The reduction of the 4-(2-(trifluoromethoxy)phenyl)pyridine scaffold primarily involves the hydrogenation of the pyridine ring to form the corresponding piperidine (B6355638) derivative. A significant challenge in this transformation is achieving selectivity for the pyridine ring while leaving the phenyl ring intact. d-nb.info

Catalytic hydrogenation is the most common method for this reduction. rsc.org Studies on the hydrogenation of 4-phenylpyridine have demonstrated that palladium on carbon (Pd/C) is a suitable catalyst, capable of achieving high conversion and selectivity for 4-phenylpiperidine (B165713) while minimizing the over-reduction to 4-cyclohexylpiperidine. d-nb.info A design-of-experiment approach for the continuous-flow hydrogenation of 4-phenylpyridine identified optimal conditions yielding high selectivity (96%) at significant conversion (87%). d-nb.info Other noble metal catalysts, including platinum and rhodium, have also been explored for pyridine hydrogenation. d-nb.inforsc.org For instance, Rhodium(III) oxide (Rh₂O₃) has been shown to be effective for the hydrogenation of various functionalized pyridines under mild conditions, although poor reduction was observed when a benzene (B151609) ring is directly attached to the pyridine. rsc.org

The table below summarizes findings from hydrogenation studies on the related 4-phenylpyridine molecule.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity for Phenylpiperidine (%) | Reference |

| 10% Pd/C | Ethyl Acetate (B1210297) | 70 | 60 | ~40 | High (negligible 4-cyclohexylpiperidine) | d-nb.info |

| Rh₂O₃ | Trifluoroethanol | 40 | 5 (H₂) | Low Conversion | - | rsc.org |

| PtO₂ | - | - | - | - | - | d-nb.info |

This data is for the model compound 4-phenylpyridine and serves as a reference for the expected reactivity of 4-(2-(trifluoromethoxy)phenyl)pyridine.

Electrochemical methods have also been developed for reductive processes. For example, the electrochemical reduction of nitrobenzotrifluorides to produce 3-trifluoromethylanilines has been successfully scaled up. acs.org Similarly, trifluoroacetylpyridinium salts can be electrochemically reduced to generate trifluoromethyl radicals for further reactions. ucl.ac.uk These methods highlight the potential for electrochemical reduction of the pyridine ring in the target molecule.

Derivatization Strategies for Structural Modification

Derivatization of the 4-(2-(trifluoromethoxy)phenyl)pyridine scaffold can be achieved through various strategies to introduce new functional groups. Organometallic methods offer a powerful route for the regioselective functionalization of (trifluoromethoxy)pyridines. researchgate.net For instance, lithiation followed by quenching with an electrophile can introduce substituents at specific positions, guided by the directing effects of the existing groups.

Another common derivatization strategy involves creating derivatives for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS). This often involves reactions with reagents like methoxyamine and N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to convert polar functional groups into more volatile silyl (B83357) ethers and oximes. mdc-berlin.denih.gov Pyridine is often used as a solvent and catalyst in these reactions. nih.gov While this is for analysis, the underlying reactions demonstrate the reactivity of certain functional groups that could be appended to the main scaffold.

In medicinal chemistry, the introduction of different aryl or heteroaryl groups is a common strategy. For example, in the development of GABAA receptor modulators, various pyridine and phenyl groups were introduced, and their electronic properties were found to significantly influence biological activity. acs.org

The trifluoromethoxy group (-OCF₃) is generally considered to be highly stable and chemically inert. researchgate.netmdpi.com This stability is one of its key features in drug design, as it resists metabolic degradation. mdpi.com However, under specific and often harsh conditions, this group can be transformed.

One potential transformation is the reductive defluorination of the trifluoromethyl moiety. While challenging, methods are being developed for this purpose. For example, organophotoredox catalysis has been used for the hydrodefluorination of trifluoromethylarenes to difluoromethylarenes (-OCHF₂) and monofluoromethylarenes (-OCH₂F). nih.gov These reactions often involve a photocatalyst, a hydrogen atom donor, and a sacrificial reductant. nih.gov

Furthermore, research into frustrated Lewis pairs (FLPs) has shown they can mediate the selective activation of C-F bonds in trifluoromethyl groups. nih.gov This approach could potentially be adapted to cleave a C-F bond in the trifluoromethoxy group, opening a pathway for further functionalization, although this would require overcoming the high stability of the group.

Reaction Mechanisms and Kinetic Studies

The mechanisms of the reactions involving 4-(2-(trifluoromethoxy)phenyl)pyridine are rooted in the fundamental principles of physical organic chemistry.

Electrophilic Substitution: The mechanism for EAS on the pyridine ring proceeds via a cationic intermediate (the σ-complex or arenium ion). The stability of this intermediate determines the regioselectivity, favoring attack at the meta-position to avoid placing a positive charge on the nitrogen. aklectures.comyoutube.com Kinetic studies show that pyridine is significantly less reactive than benzene in these reactions.

Hydrogenation: The mechanism of catalytic hydrogenation of pyridines can be complex. For some catalysts, it is proposed that hydrogen transfer begins at the 4-position of the pyridine ring. rsc.org Frustrated Lewis pairs can activate H₂ and mediate hydrogenation through a cooperative double hydrogen-transfer mechanism, where a hydride attacks a carbon atom, followed by proton transfer. researchgate.net

Based on a thorough review of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound 4-(2-(Trifluoromethoxy)phenyl)pyridine is not publicly available. Synthesis routes for potential precursors, such as 2-fluoropyridine-4-boronic acid and 4-(trifluoromethoxy)phenylboronic acid, are documented. chemicalbook.comsigmaaldrich.comgoogle.com The combination of similar precursors via Suzuki-Miyaura cross-coupling to form related 2-arylpyridines has also been described. nih.gov

However, the specific characterization data (NMR, FT-IR, FT-Raman, and MS) required to construct the detailed article as outlined for 4-(2-(Trifluoromethoxy)phenyl)pyridine could not be located in the searched resources.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables for the specified compound.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Detailed research findings on analogous structures, such as 4′-[2-(Trifluoromethyl)phenyl]-2,2′:6′,2′′-terpyridine, reveal that significant steric hindrance is caused by bulky ortho-substituents on the phenyl ring. iucr.org The trifluoromethyl group, which is sterically comparable to the trifluoromethoxy group, forces the phenyl ring to twist out of the plane of the central pyridine (B92270) ring. iucr.org This results in a large dihedral angle between the two aromatic systems. iucr.org A similar non-planar conformation is anticipated for 4-(2-(Trifluoromethoxy)phenyl)pyridine, driven by the steric repulsion between the ortho-trifluoromethoxy group and the hydrogen atoms on the pyridine ring at positions 3 and 5.

The first X-ray crystallographic determinations of (trifluoromethoxy)pyridines have been performed, confirming the feasibility of this analysis for this class of compounds. researchgate.net These studies, alongside in silico quantum chemistry calculations, are vital for understanding the lowest-energy conformations of these molecules. researchgate.net

Beyond the individual molecular structure, X-ray crystallography illuminates the supramolecular assembly, which is the arrangement of molecules in the crystal lattice through non-covalent interactions. In related aromatic nitrogen heterocycles, intermolecular forces such as π–π stacking and weak hydrogen bonds dictate the crystal packing. iucr.org For 4-(2-(Trifluoromethoxy)phenyl)pyridine, it is plausible that the pyridine and phenyl rings participate in offset π–π stacking interactions with neighboring molecules, contributing to the stability of the crystal structure.

Table 1: Representative Crystallographic Data for a Phenylpyridine Derivative This table presents hypothetical yet representative data based on known structures of similar compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.941 |

| b (Å) | 10.972 |

| c (Å) | 14.801 |

| β (°) | 98.62 |

| Volume (Å3) | 952.1 |

| Z (Molecules per unit cell) | 4 |

| Dihedral Angle (Phenyl-Pyridine) (°) | ~60-70 |

Other Advanced Characterization Techniques (e.g., UV-Vis for electronic transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

In 4-(2-(Trifluoromethoxy)phenyl)pyridine, the primary chromophores are the conjugated π-systems of the phenyl and pyridine rings. The absorption spectrum is expected to show distinct bands corresponding to two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions that occur within the aromatic rings. They are typically intense and appear in the shorter wavelength region of the UV spectrum.

n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom of the pyridine ring) to an anti-bonding π* orbital. These bands are generally much weaker in intensity than π → π* bands and appear at longer wavelengths.

The substitution pattern significantly influences the position and intensity of these absorption bands. Studies on related trifluoromethyl aryl compounds show that the electronic nature of substituents on the aromatic ring alters the absorption spectra. researchgate.net The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group. evitachem.com This property is expected to affect the energy levels of the molecular orbitals in 4-(2-(Trifluoromethoxy)phenyl)pyridine. Compared to an unsubstituted phenylpyridine or an analogue with an electron-donating group (like methoxy (B1213986), -OCH₃), the electron-withdrawing -OCF₃ group is predicted to lower the energy of both the π and π* orbitals, leading to a hypsochromic shift (blue shift) of the λ_max (wavelength of maximum absorbance) to shorter wavelengths.

Table 2: Expected Electronic Transitions for 4-(2-(Trifluoromethoxy)phenyl)pyridine This table presents hypothetical absorption maxima based on the known effects of substituents on related aromatic systems.

| Transition Type | Associated Chromophore | Expected λmax (nm) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | Phenyl and Pyridine Rings | ~240-260 | High |

| n → π | Pyridine Ring (N lone pair) | ~270-290 | Low |

Other advanced techniques such as Hirshfeld surface analysis can be computationally applied to crystallographic data to visualize and quantify intermolecular interactions within the crystal, providing deeper insight into the supramolecular architecture.

Compound Names

Exploration of Biological Activities of 4 2 Trifluoromethoxy Phenyl Pyridine and Analogues Pre Clinical Focus

In Vitro Biological Screening and Assays

In vitro studies are fundamental in the early stages of drug discovery, providing initial insights into the biological effects of a compound. For 4-(2-(trifluoromethoxy)phenyl)pyridine and its analogues, these assays have unveiled a broad spectrum of activities, from enzyme inhibition to cytotoxicity against various cell lines.

The biological activity of many compounds is rooted in their ability to interact with specific enzymes or receptors. Analogues of 4-(2-(trifluoromethoxy)phenyl)pyridine have demonstrated significant inhibitory effects on various biological targets.

Sulfonylpyridine derivatives have been identified as potential inhibitors of the chlamydial caseinolytic protease (ClpP) machinery system, a target considered vital for the developmental cycle of Chlamydia trachomatis. nih.govresearchgate.net Docking studies have been performed on the presumed target, the cylindrical protease of Chlamydia, to predict possible binding poses. researchgate.net Other pyridine-containing analogues have shown inhibitory action against different enzymes. For instance, spiro-pyridine derivatives can inhibit EGFR and VEGFR-2, which are key receptors in cancer cell signaling. nih.gov In the context of parasitic diseases, [(aryl)arylsufanylmethyl]pyridines have been shown to inhibit hemozoin formation, a critical detoxification process in the malaria parasite. nih.gov Furthermore, related quinoxaline (B1680401) derivatives have been identified as inhibitors of P. falciparum thioredoxin reductase (PfTrxR). scite.ai Another class of analogues, 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, exhibits submicromolar inhibition of the bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability. acs.org

The pyridine (B92270) nucleus is a common feature in many antimicrobial and antifungal agents. nih.govmdpi.com Research into trifluoromethoxy and trifluoromethyl substituted analogues has yielded compounds with notable activity against a range of pathogens.

Chalcones featuring a trifluoromethoxy group have demonstrated effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.gov In contrast, some sulfonylpyridine-based compounds have shown selective bactericidal activity against C. trachomatis while having no significant impact on Staphylococcus aureus or Escherichia coli strains. nih.gov Another class, trifluoromethylpyridine 1,3,4-oxadiazole (B1194373) derivatives, has been evaluated for its potent antibacterial effects against plant pathogens, including Ralstonia solanacearum and Xanthomonas species. researchgate.net

In the realm of antifungal research, various pyridine and pyrimidine (B1678525) analogues have shown promise. For example, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives exhibited significant activity against several plant-pathogenic fungi, including multiple species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.govfrontiersin.org Similarly, N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-carboxamide derivatives have displayed moderate to good antifungal activity against Gibberella zeae and Fusarium oxysporum. nih.gov The search for novel antifungal scaffolds has also led to the investigation of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives, which have shown efficacy against fungi like A. solani and B. cinerea. nih.gov

| Compound Class | Tested Organism | Observed Activity | Reference |

|---|---|---|---|

| Trifluoromethoxy Substituted Chalcones | S. aureus, B. subtilis, E. coli | Effective antimicrobial activity | nih.gov |

| Trifluoromethylpyridine 1,3,4-Oxadiazoles | R. solanacearum, X. oryzae pv. oryzae | EC50 value of 7.2 μg/mL against Xoo | researchgate.net |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea, P. infestans | Significant inhibition at 50 μg/ml | nih.gov |

| N-(pyridinyl)-pyrazole-carboxamides | G. zeae, F. oxysporum | >50% inhibition at 100 µg/mL against G. zeae | nih.gov |

The structural versatility of pyridine analogues has made them attractive candidates for development as antiviral and antiparasitic agents.

Anti-Chlamydial Activity: Several studies have highlighted the potential of sulfonylpyridine derivatives as potent agents against Chlamydia trachomatis. bohrium.com One lead compound completely eradicated C. trachomatis at a concentration of 50 μg/mL in vitro. nih.gov Further studies on related compounds demonstrated enhanced anti-chlamydial potency, with the active molecules being bactericidal and selective. researchgate.netnih.gov Notably, a combination of the most active molecule with the antibiotic azithromycin (B1666446) acted synergistically to inhibit chlamydial growth at subinhibitory concentrations. nih.gov

Anti-Plasmodial Activity: The fight against malaria has also benefited from the exploration of pyridine-containing compounds. Thiopicolinamide, a pyridine analogue, was found to possess submicromolar activity (IC₅₀ = 142 nM) against the malaria parasite Plasmodium falciparum and was equally effective against both chloroquine-sensitive and -resistant strains. nih.gov Other research has focused on [(aryl)arylsufanylmethyl]pyridines, which inhibit the parasite and show profound antimalarial activity. nih.gov Quinoxaline di-N-oxide derivatives containing a trifluoromethyl group have also been evaluated, showing a good level of antiplasmodial activity against chloroquine-resistant strains of P. falciparum. scite.airesearchgate.net Furthermore, novel imidazolidinedione derivatives demonstrated stronger antiplasmodial effects against the resistant W2 strain compared to the sensitive D10 strain of P. falciparum. mdpi.com

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Sulfonylpyridine Derivatives | Chlamydia trachomatis | Complete eradication at 50 μg/mL | nih.gov |

| Thiopicolinamide | Plasmodium falciparum | IC₅₀ = 142 nM; active against resistant strains | nih.gov |

| [(Aryl)arylsufanylmethyl]pyridines | Plasmodium falciparum | Inhibited hemozoin formation and exhibited in vitro activity | nih.gov |

| Imidazolidinedione Derivatives | P. falciparum (W2 strain) | IC₅₀ between 4.98–11.95 µM against resistant strain | mdpi.com |

An essential aspect of pre-clinical evaluation is determining a compound's toxicity towards mammalian cells, which helps establish its selectivity for the intended target over the host.

Many of the biologically active pyridine analogues have shown favorable cytotoxicity profiles. For instance, the sulfonylpyridine derivatives that were potent against Chlamydia were found to be non-toxic to mammalian cells. researchgate.netnih.gov Similarly, the antiplasmodial compound thiopicolinamide was over 88-fold less active against a human cell line, indicating a high degree of selectivity. nih.gov Other antimalarial pyridine derivatives also showed selective activity against the parasite with selectivity indices greater than 100. nih.gov

In the context of anticancer research, various pyridine analogues have been tested against different cancer cell lines. One study found that a pyridine derivative displayed significant cytotoxic activity against a human colorectal carcinoma cell line (HT29) with an IC₅₀ value of 2.243 μM, which was lower than the reference drug, and exhibited lower cytotoxicity towards a normal human lung fibroblast cell line (MRC5). researchgate.net Other research has detailed the cytotoxicity of different pyridine derivatives against hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing high activity. nih.govsemanticscholar.org

| Compound Class | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyridine Analogue 4a | HT29 (Colorectal Carcinoma) | 2.243 ± 0.217 μM | researchgate.net |

| Pyridine Analogue 4a | MRC5 (Normal Lung Fibroblast) | 2.222 ± 0.137 μM | researchgate.net |

| Spiro-pyridine Derivative 7 | Caco-2 (Colorectal Carcinoma) | 7.83 ± 0.50 μM | nih.gov |

| 4,4'-Bipyridine Derivative 9a | HepG-2 (Hepatocellular Carcinoma) | 8.83 ± 0.30 µg/mL | semanticscholar.org |

| 4,4'-Bipyridine Derivative 9b | MCF-7 (Breast Adenocarcinoma) | 11.41 ± 0.95 µg/mL | semanticscholar.org |

In Vivo Animal Model Studies (Mechanistic and Efficacy Assessments)

Following promising in vitro results, compounds are often advanced to in vivo studies using animal models to assess their efficacy and mechanism of action in a whole organism.

The trifluoromethyl pyridine moiety is a cornerstone of modern agrochemistry, present in numerous commercial insecticides. semanticscholar.orgnih.gov

A series of novel trifluoromethyl pyridine derivatives incorporating a 1,3,4-oxadiazole moiety demonstrated good insecticidal activity against agricultural pests such as the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). rsc.org Several of these compounds achieved 100% insecticidal activity at a concentration of 500 mg L⁻¹, with some analogues showing LC₅₀ values against M. separata (e.g., 30.8 mg L⁻¹) that were comparable to the commercial insecticide avermectin. rsc.org Other studies on 2-phenylpyridine (B120327) derivatives also reported high insecticidal activities (100%) against M. separata at 500 mg/L. nih.gov The broad utility of the pyridine scaffold is further exemplified by its presence in major insecticides like flonicamid (B1672840) and sulfoxaflor. nih.gov

| Compound Class | Pest Species | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Trifluoromethyl pyridine-1,3,4-oxadiazole (E27) | Mythimna separata | LC₅₀ | 30.8 mg L⁻¹ | rsc.org |

| Trifluoromethyl pyridine-1,3,4-oxadiazole (E18) | Mythimna separata | LC₅₀ | 38.5 mg L⁻¹ | rsc.org |

| 2-Phenylpyridine Derivatives (5b, 5d, 5g, 5h, 5k) | Mythimna separata | Mortality | 100% at 500 mg/L | nih.gov |

| Trifluoromethyl pyridine-1,3,4-oxadiazoles | Plutella xylostella | Mortality | >80% at 250 mg L⁻¹ | rsc.org |

Herbicidal and Plant Protection Applications

The structural motif of phenylpyridine, particularly when substituted with trifluoromethyl or trifluoromethoxy groups, has been a fertile ground for the discovery of new herbicidal agents. nih.govmdpi.commdpi.com These compounds often share structural similarities with established herbicides like diphenyl ethers and uracils. nih.govresearchgate.net Research has demonstrated that substituted 2-phenylpyridines can exhibit potent inhibitory activity against the enzyme protoporphyrinogen-IX-oxidase (PPO), a key target in herbicide development. nih.govchimia.ch

In greenhouse bioassays, novel α-trifluoroanisole derivatives containing phenylpyridine moieties have shown significant post-emergence herbicidal activity. nih.gov For instance, the compound 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7a) displayed greater than 80% inhibition against several weed species at an application rate of 37.5 g a.i./hm². nih.gov Its efficacy against Abutilon theophrasti and Amaranthus retroflexus was found to be superior to the commercial herbicide fomesafen. nih.gov

Similarly, α-trifluorothioanisole derivatives incorporating a phenylpyridine structure have been synthesized and evaluated. mdpi.com Compound 5a (3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine) exhibited over 85% inhibition against broadleaf weeds like Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrata at a dose of 37.5 g a.i./hm², performing slightly better than fomesafen. mdpi.com The introduction of the α-trifluoroanisole or α-trifluorothioanisole group into the 2-phenylpyridine structure appears to be a successful strategy for discovering novel, broad-spectrum herbicides. nih.govmdpi.com

Beyond direct herbicidal action, trifluoromethyl pyridine derivatives have been investigated as plant activators, which enhance a plant's own defense systems. nih.govfrontiersin.org A series of novel trifluoromethyl pyridine piperazine (B1678402) derivatives were synthesized and found to induce systemic acquired resistance (SAR) in plants. nih.govfrontiersin.org These compounds were effective against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govfrontiersin.org Compound A16 (where X = CH2, R = 2-chloro-4-fluorobenzyl) showed the most potent protective activity against TMV, with an EC50 value of 18.4 µg/mL, which was significantly better than the commercial agent ningnanmycin. frontiersin.org Another analogue, A10 (X = CH2, R = 4-(trifluoromethoxy)benzyl), demonstrated the highest inactivation activity against TMV. frontiersin.org

Table 1: Herbicidal Activity of Phenylpyridine Analogues

| Compound ID | Weeds Tested | Application Rate (g a.i./hm²) | Inhibition (%) | Source |

|---|---|---|---|---|

| 7a | Abutilon theophrasti | 37.5 | >80 | nih.gov |

| 7a | Amaranthus retroflexus | 37.5 | >80 | nih.gov |

| 7a | Eclipta prostrata | 37.5 | >80 | nih.gov |

| 7a | Digitaria sanguinalis | 37.5 | >80 | nih.gov |

| 7a | Setaria viridis | 37.5 | >80 | nih.gov |

| 5a | Amaranthus retroflexus | 37.5 | >85 | mdpi.com |

| 5a | Abutilon theophrasti | 37.5 | >85 | mdpi.com |

| 5a | Eclipta prostrata | 37.5 | >85 | mdpi.com |

Table 2: Anti-Plant Virus Activity of Phenylpyridine Analogues

| Compound ID | Virus | Activity Type | EC50 (µg/mL) | Source |

|---|---|---|---|---|

| A16 | TMV | Protective | 18.4 | frontiersin.org |

| A16 | CMV | Protective | 347.8 | nih.gov |

| A10 | TMV | Inactivation | 54.5 | frontiersin.org |

| A2 | TMV | Curative | 112.3 | frontiersin.org |

| Ningnanmycin | TMV | Protective | 50.2 | frontiersin.org |

Antitubercular Activity in Animal Models

While many pyridine derivatives have been evaluated for in vitro activity against Mycobacterium tuberculosis (Mtb), studies demonstrating efficacy in animal models are crucial for preclinical development. frontiersin.orgnih.govbiorxiv.org Research into a novel pyridopyrimidine derivative, conjugated to a peptide-based carrier and encapsulated in polylactide-co-glycolide (PLGA) nanoparticles, has shown promising results in a guinea pig infection model. nih.gov In this study, Mtb H37Rv-infected guinea pigs were treated with the orally administered encapsulated compound. nih.gov The treatment was effective, as the animals maintained steady weight gain and showed no external clinical signs of tuberculosis. nih.gov Importantly, upon completion of the study, tissue homogenates from the lungs, liver, and kidneys of the treated animals were found to be negative for Mtb, and diagnostic autopsies revealed no significant tissue malformations. nih.gov This demonstrates the in vivo efficacy of this pyridopyrimidine-based therapeutic approach. nih.gov

Other related heterocyclic systems have also shown potential. A series of trifluoromethyl pyrimidinone compounds were identified as having potent activity against Mtb in whole-cell screening, with the most promising molecule exhibiting a minimum inhibitory concentration (MIC) of 4.9 μM and no cytotoxicity. frontiersin.org This class of compounds demonstrated rapid, concentration-dependent bactericidal activity against replicating Mtb. frontiersin.org Similarly, a screening of 4-anilinoquinolines and 4-anilinoquinazolines identified a compound, 34 (6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine), with a potent MIC99 value between 1.25 and 2.5 µM. biorxiv.org Although these studies did not detail in vivo efficacy in animal models, their strong in vitro performance suggests they are promising scaffolds for further development into antitubercular agents that could be advanced to in vivo testing. frontiersin.orgbiorxiv.org

Other Pre-clinical Efficacy Studies (e.g., Anti-Chlamydia in mouse model)

The therapeutic potential of trifluoromethylpyridine derivatives extends to antibacterial applications, as demonstrated by their efficacy against Chlamydia trachomatis. In a preclinical study, several (trifluoromethyl)pyridine analogues were evaluated for both in vitro and in vivo activity. nih.gov Three compounds in particular, 1 , 17 , and 20 , displayed significant efficacy in a mouse model of female genital tract chlamydial infection. nih.gov

When administered to infected mice, these compounds led to a significant reduction in chlamydial shedding compared to the control group. nih.gov Compound 20 (2-Methyl-N-(3-(4-chlorophenylthio)propyl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propanamide) was the most effective of the three, showing the greatest reduction in the area under the curve (AUC) for chlamydial shedding. nih.gov This in vivo success correlated well with the in vitro findings. nih.gov A key finding was that the most active compounds were not effective against S. aureus or E. coli, indicating a promising specificity for C. trachomatis, which could potentially spare the patient's normal microflora. nih.gov These results highlight the potential of this chemical series to be developed into novel anti-chlamydial agents. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Chemical Modification and Analogue Synthesis

The synthesis of analogues of 4-(2-(Trifluoromethoxy)phenyl)pyridine is a cornerstone of SAR studies, allowing for a detailed investigation into how specific structural changes influence biological outcomes. The general approach involves modifying the core components: the pyridine (B92270) ring, the phenyl ring, and the trifluoromethoxy substituent.

Synthetic strategies often begin with the core pyridine structure. The introduction of different substituents on the pyridine ring can be achieved through various organic reactions. For instance, functional groups can be introduced prior to the coupling of the phenyl and pyridine rings or as a final modification step. The synthesis of related phenylpyridine derivatives often employs cross-coupling reactions, such as the Suzuki or Negishi reactions, to connect the two aromatic rings.

Analogues can be created by altering the substitution pattern on both the phenyl and pyridine rings. For the phenyl ring, this could involve moving the trifluoromethoxy group to the meta or para positions or introducing additional substituents like halogens, alkyl, or alkoxy groups. For the pyridine ring, substitutions at positions other than the 4-position can be explored. nih.govresearchgate.net The nitrogen atom in the pyridine ring itself can be a point of modification, for example, through N-oxidation. researchgate.net

The synthesis of a library of analogues allows for a systematic exploration of the chemical space around the parent compound. For example, in the development of related heterocyclic compounds, researchers have synthesized series of derivatives by introducing various substituents to probe for improved activity and properties. nih.govrsc.orgmdpi.com These synthetic efforts are crucial for building a comprehensive understanding of the SAR.

A general scheme for the synthesis of analogues might involve the reaction of a substituted pyridyl boronic acid with a substituted phenyl halide, or vice versa, under palladium catalysis. The starting materials can be varied to produce a wide range of analogues. For example, different isomers of trifluoromethoxy-substituted phenylboronic acids can be used to study the effect of the OCF3 group's position.

Table 1: Examples of Synthetic Approaches for Analogue Generation

| Synthetic Strategy | Description | Potential Modifications | Reference Example |

|---|---|---|---|

| Suzuki Cross-Coupling | Palladium-catalyzed reaction between a boronic acid and a halide. | Varying substituents on both the pyridyl and phenyl partners. | Synthesis of biaryl compounds. |

| N-Oxidation of Pyridine | Oxidation of the pyridine nitrogen. | Alters the electronic properties of the pyridine ring. | researchgate.net |

| Functional Group Interconversion | Modification of existing functional groups on the scaffold. | e.g., reduction of a nitro group to an amine, or hydrolysis of an ester to a carboxylic acid. | General organic synthesis techniques. |

Influence of Trifluoromethoxy Group Position and Substitutions on Biological Activity

The trifluoromethoxy (OCF3) group is a critical feature of the molecule, and its position on the phenyl ring has a profound impact on biological activity. The OCF3 group is known for its high lipophilicity and strong electron-withdrawing nature, which can significantly influence a molecule's ability to cross cell membranes and interact with biological targets. nih.govmdpi.com

Studies on related compounds have shown that the position of a substituent can dramatically alter efficacy. For example, in a study of methoxy-substituted β-diketones, the position of the methoxy (B1213986) group on the aromatic ring was found to affect the antimicrobial and cytotoxic activity of the compounds. mdpi.com It is reasonable to expect a similar positional dependence for the trifluoromethoxy group in the 4-(phenyl)pyridine series.

The ortho-position of the trifluoromethoxy group in 4-(2-(trifluoromethoxy)phenyl)pyridine is likely to create a specific conformational preference due to steric hindrance, which could be crucial for fitting into a target's binding site. Moving the OCF3 group to the meta- or para-positions would alter the molecule's shape and electronic distribution, likely leading to a different biological activity profile.

Furthermore, the introduction of additional substituents on the phenyl ring alongside the trifluoromethoxy group would further modulate activity. The electronic effects (electron-donating or electron-withdrawing) and steric properties of these additional groups would play a significant role. nih.gov For instance, the addition of a halogen or a small alkyl group could fine-tune the lipophilicity and electronic nature of the phenyl ring, potentially enhancing target binding.

Table 2: Predicted Influence of Trifluoromethoxy Group Position on Properties

| Position of OCF3 | Expected Impact on Conformation | Potential Effect on Activity | Rationale |

|---|---|---|---|

| Ortho | May induce a twist between the phenyl and pyridine rings. | Could be critical for specific receptor binding. | Steric hindrance. |

| Meta | Less steric hindrance than ortho. | Altered electronic and steric profile may change binding affinity. | Different spatial arrangement of the substituent. |

| Para | Minimal steric hindrance with the pyridine ring. | May lead to a different binding mode or activity profile. | Linear extension of the molecule. |

Role of the Pyridine Ring and Phenyl Substituent in Activity Modulation

The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its favorable metabolic stability. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction with biological targets. researchgate.net Modifications to the pyridine ring, such as the introduction of substituents or its replacement with other heterocycles, can significantly modulate biological activity.

The electronic properties of the pyridine ring can also influence its interaction with target proteins. For example, a low electron density on the pyridine ring has been suggested to disrupt hydrophobic interactions in some cases. acs.org The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can alter its basicity and hydrogen bonding capacity, thereby affecting biological activity.

The phenyl substituent also plays a crucial role. The nature of the substituents on the phenyl ring dictates its electronic and hydrophobic character. In studies of related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing or donating substituents on the phenyl ring had a significant effect on their biological activity as Forkhead Box M1 inhibitors. nih.gov

The replacement of the phenyl ring with other aromatic or heteroaromatic systems is another strategy to modulate activity. This can lead to new interactions with the target and can also alter the molecule's physicochemical properties, such as solubility and metabolic stability.

Table 3: Modulation of Activity through Ring Modifications

| Modification | Potential Effect on Activity | Rationale | Reference Example |

|---|---|---|---|

| Substitution on the pyridine ring | Can enhance or decrease activity depending on the substituent. | Alters electronic properties, steric hindrance, and hydrogen bonding capacity. | nih.gov |

| Substitution on the phenyl ring | Modulates binding affinity through electronic and steric effects. | Fine-tunes interactions with the target's binding pocket. | nih.gov |

| Replacement of the pyridine ring | Can lead to a change in selectivity or potency. | Introduces different geometric and electronic features. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For a series of analogues of 4-(2-(trifluoromethoxy)phenyl)pyridine, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

2D-QSAR models correlate biological activity with physicochemical descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and topological indices. nih.gov For example, a QSAR study on imidazo[4,5-c]pyridine derivatives found that electronegativity and low bulkiness were favorable for activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. drugdesign.orgnih.gov These methods generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. researchgate.net These maps provide a visual guide for designing more potent analogues.

A typical 3D-QSAR workflow involves:

Building a dataset of synthesized analogues with their measured biological activities.

Aligning the molecules based on a common substructure.

Generating molecular fields (steric, electrostatic, etc.) around the aligned molecules.

Developing a statistical model (e.g., using Partial Least Squares) to correlate the field values with biological activity.

Validating the model to ensure its predictive power. drugdesign.org

Although a specific QSAR model for 4-(2-(trifluoromethoxy)phenyl)pyridine is not publicly available, the principles of these methods are widely applied in drug discovery for similar heterocyclic compounds. nih.govnih.govnih.gov

Pharmacophore Identification and Ligand Efficiency Analysis

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. acs.org For 4-(2-(trifluoromethoxy)phenyl)pyridine and its analogues, a pharmacophore model would define the key interaction points with its target.

The identification of a pharmacophore can be achieved through ligand-based methods, where a set of active molecules are aligned and their common features are extracted. nih.gov The resulting pharmacophore can then be used as a 3D query to screen virtual compound libraries for new potential hits.

Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its potency to its size (typically the number of heavy atoms). nih.gov It helps in identifying small, efficient fragments that can be optimized into more potent leads. The formula for ligand efficiency is:

LE = (1.37/N) * pIC50

where N is the number of heavy atoms and pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Other related metrics include Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity. nih.gov These metrics are valuable tools for guiding the optimization process, helping to ensure that increases in potency are not achieved at the expense of undesirable physicochemical properties. uniba.it

Impact of Structural Changes on Pre-clinical Pharmacokinetic Parameters (excluding human data)

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. Structural modifications to 4-(2-(trifluoromethoxy)phenyl)pyridine and its analogues can have a significant impact on these parameters. nih.govresearchgate.net

Preclinical studies in animal models (e.g., rats, dogs, monkeys) are used to evaluate the pharmacokinetic profile of new compounds. nih.govsci-hub.st For example, a study on a triazolopyridine derivative showed that it had moderate to high oral bioavailability in rats, dogs, and monkeys, with a low plasma clearance. nih.gov

Key pharmacokinetic parameters that are assessed include:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation. This is influenced by solubility and permeability.

Volume of distribution (Vd): The extent to which a drug distributes into body tissues.

Clearance (CL): The rate at which a drug is removed from the body.

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

Structural modifications can affect these parameters in various ways. For instance, increasing the lipophilicity of a molecule can enhance its absorption but may also increase its binding to plasma proteins and lead to higher metabolic clearance. mdpi.com The introduction of metabolically labile groups can lead to rapid clearance, while blocking sites of metabolism can prolong the half-life. nih.gov

The trifluoromethoxy group, for example, is generally more resistant to metabolic degradation than a methoxy group, which can lead to improved metabolic stability. mdpi.com The pyridine ring can also influence metabolism, as the nitrogen atom can be a site for oxidation.

Table 4: Potential Impact of Structural Changes on Preclinical Pharmacokinetics

| Structural Modification | Potential Impact on ADME | Rationale | Reference Example |

|---|---|---|---|

| Increased lipophilicity | May increase absorption and tissue distribution, but also metabolism. | Affects membrane permeability and interaction with metabolic enzymes. | mdpi.com |

| Introduction of polar groups | May decrease permeability but increase aqueous solubility. | Improves solubility but can hinder passage through lipid membranes. | researchgate.net |

| Blocking metabolic sites | Can increase half-life and oral bioavailability. | Reduces the rate of metabolic clearance. | nih.gov |

| Use of the trifluoromethoxy group | Generally enhances metabolic stability compared to a methoxy group. | The OCF3 group is more resistant to oxidative metabolism. | mdpi.com |

Emerging Applications and Material Science Contributions of 4 2 Trifluoromethoxy Phenyl Pyridine

Ligands in Catalysis (e.g., Photocatalysis)

The phenylpyridine framework is a critical component in ligands for various catalytic processes, most notably in visible-light photoredox catalysis. rsc.orgacs.org Transition metal complexes, particularly those of iridium(III) and ruthenium(II), featuring phenylpyridine-type ligands are among the most popular and effective photocatalysts. rsc.org These phosphorescent complexes can readily access long-lived triplet excited states upon photo-excitation, making them both stronger oxidizing and reducing agents than in their ground state. rsc.org This allows them to facilitate a wide range of organic transformations through single electron transfer (SET) or photoinduced energy transfer (PEnT) mechanisms. rsc.org

The introduction of fluorine atoms or trifluoromethyl/trifluoromethoxy groups onto the phenylpyridine ligand is a key strategy for tuning the catalyst's properties. For instance, fluorinated phenylpyridines are used to construct highly efficient iridium(III) photocatalysts. acs.org The electron-withdrawing nature of the trifluoromethoxy group can modulate the redox potentials of the resulting metal complex, enhancing its catalytic activity or altering its reaction selectivity. Cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine have demonstrated significant photocatalytic activity for hydrogen evolution from water, with performance linked to the specific ligand structure. rsc.org While direct catalytic studies focusing exclusively on 4-(2-(trifluoromethoxy)phenyl)pyridine are not extensively documented, its structural similarity to proven ligands suggests its strong potential as a ligand in developing novel catalysts for challenging chemical transformations. orgsyn.orgacs.org The synthesis of various pyridine (B92270) N-oxides, important intermediates in catalysis, has been achieved with high efficiency using catalytic systems that are compatible with pyridine derivatives bearing both electron-donating and electron-withdrawing groups. organic-chemistry.org

Functional Materials and Organic Electronics

The unique electronic and structural characteristics imparted by the trifluoromethoxy-substituted phenylpyridine moiety make it a valuable component in the development of advanced functional materials and for applications in organic electronics. hoffmanchemicals.com

Photoelectric Properties and Luminescence

Metal complexes incorporating phenylpyridine derivatives are renowned for their luminescent properties, which are central to their use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The emission characteristics arise from metal-to-ligand charge transfer (MLCT) excited states. researchgate.net The color and efficiency of this emission can be precisely tuned by modifying the ligand structure. Research on related ruthenium and iridium complexes shows that ligands play a crucial role in the photophysical properties. For example, in ruthenium complexes with 2-phenylpyridine (B120327) ligands, the phosphine (B1218219) co-ligands were found to have a significant contribution to the excited state. nih.gov

Iridium(III) complexes are particularly notable. Heteroleptic Ir(III) complexes using tetrafluorinated phenylpyridine ligands have been developed for efficient sky-blue phosphorescent OLEDs. researchgate.net The introduction of fluorine substituents generally leads to a blue-shift in the emission spectrum. The trifluoromethoxy group, with its strong electron-withdrawing nature, is expected to similarly influence the energy levels of the frontier molecular orbitals, thereby affecting the photoelectric and luminescent properties of materials incorporating the 4-(2-(trifluoromethoxy)phenyl)pyridine unit. Studies on related tridentate terpyridine ligands complexed with platinum(II) show that the system's luminescence can be switched through the photoisomerization of attached functional groups. nih.gov This highlights the potential for creating photoresponsive materials based on this structural motif.

Polymer Chemistry and Polyimide Derivatives

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netrsc.org However, they often suffer from poor solubility, which complicates their processing. researchgate.net Incorporating flexible linkages, bulky substituents, or heterocyclic units like pyridine into the polymer backbone are effective strategies to enhance solubility without compromising thermal properties. researchgate.netgoogle.com

The introduction of fluorine-containing groups, such as trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃), is another key method for modifying polyimide properties. google.com Fluorinated polyimides often exhibit improved solubility, lower dielectric constants, and reduced moisture absorption. google.com Diamines containing both pyridine and trifluoromethyl groups are therefore highly desirable monomers for synthesizing advanced polyimides. google.com For example, aromatic polyimides prepared from diamines with trifluoromethylphenyl ether moieties have been synthesized and their properties compared with non-fluorinated analogues. researchgate.net These studies demonstrate that substituents have a great influence on the final properties of the polyimides. By extension, a diamine derivative of 4-(2-(trifluoromethoxy)phenyl)pyridine would be a promising monomer for creating novel polyimides with a unique combination of high thermal stability, enhanced processability, and specific optoelectronic properties for use in various electronic devices. rsc.orggoogle.com

Development as Chemical Probes or Sensors

Fluorescent probes are powerful tools for detecting and visualizing analytes in chemical and biological systems. mdpi.comnih.gov Molecules with a "push-pull" electronic structure, featuring an electron-donating group and an electron-withdrawing group connected by a π-conjugated system, are often excellent candidates for fluorescent sensors. The trifluoromethoxy group is a potent electron-withdrawing substituent, making the 4-(2-(trifluoromethoxy)phenyl)pyridine scaffold a suitable platform for designing such probes.

Recent research has demonstrated the synthesis of novel fluorescent probes based on CF₃-substituted pyridines for bioimaging applications, such as visualizing lipid droplets in living cells. mdpi.com These probes can exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in an aggregated state, which is beneficial for high-contrast imaging. mdpi.com Similarly, probes based on terpyridine, a related structure, have been developed for the sensitive detection of metal ions like Th⁴⁺ and Zn²⁺, and anions like F⁻. researchgate.net The interaction of the terpyridine unit with the target ion causes a structural rearrangement that modulates the probe's fluorescence emission. researchgate.net

Furthermore, fluorinated precursors are used to create hybrid xerogels for O₂-responsive chemical sensors. nih.gov These sensors often rely on the quenching of a luminophore's fluorescence by oxygen, and materials with high gas permeability, like those derived from fluorinated compounds, can exhibit enhanced sensitivity. nih.gov The unique electronic and structural properties of 4-(2-(trifluoromethoxy)phenyl)pyridine make it a promising building block for developing new, highly selective, and sensitive chemical probes and sensors for a variety of analytical targets. nih.gov

Supramolecular Chemistry and Crystal Engineering for Advanced Materials

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. hhu.dersc.org The trifluoromethoxy group and the pyridine nitrogen atom in 4-(2-(trifluoromethoxy)phenyl)pyridine can both act as sites for non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the self-assembly of molecules in the solid state. hhu.denih.gov

The study of crystal structures of related phenylpyridine molecules provides insight into their packing behavior. For instance, the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine reveals a three-dimensional network linked by C—H⋯π interactions. nih.gov In fluorinated compounds, interactions involving the fluorine atoms, such as C—H⋯F hydrogen bonds, can play a significant role in stabilizing the crystal lattice. rsc.orgnih.gov The analysis of a related terpyridine derivative, 4′-[2-(Trifluoromethyl)phenyl]-2,2′:6′,2′′-terpyridine, shows that the bulky trifluoromethyl group forces a twist in the molecule, influencing its packing arrangement, which is stabilized by π–π interactions. researchgate.net

The ability to direct molecular assembly through these weak interactions is fundamental to creating advanced materials with specific functions. acs.org Supramolecular chemistry, which studies these complex systems, allows for the construction of everything from discrete molecular assemblies to extended networks like metal-organic frameworks (MOFs). hhu.de The defined geometry and interaction sites of 4-(2-(trifluoromethoxy)phenyl)pyridine make it an attractive tecton (building block) for crystal engineering and the bottom-up fabrication of novel supramolecular materials. mdpi.com

Green Chemistry Principles in the Synthesis and Application of 4 2 Trifluoromethoxy Phenyl Pyridine

Design of Environmentally Benign Synthetic Routes

The primary route for synthesizing 4-(2-(trifluoromethoxy)phenyl)pyridine involves the Suzuki-Miyaura cross-coupling reaction. This method couples an organoboron compound, specifically 2-(trifluoromethoxy)phenylboronic acid , with an organohalide, such as 4-chloropyridine or 4-bromopyridine , in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org Both key reactants are commercially available, which minimizes the need for lengthy preparatory sequences. sigmaaldrich.com

Table 1: Comparison of Synthetic Routes for Biaryl Compounds

| Synthetic Route | Key Features | Green Chemistry Advantages |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of a boronic acid with a halide. libretexts.org | Mild conditions, high functional group tolerance, stable and low-toxicity boron reagents. ingentaconnect.com |

| Direct C-H Arylation | Pd- or other metal-catalyzed reaction directly using a C-H bond. uniba.it | Eliminates pre-functionalization step, higher atom economy, reduces waste. beilstein-journals.org |

| Classical Methods (e.g., Ullmann) | Copper-catalyzed reaction of two aryl halides. | Avoids organometallic reagents but requires high temperatures and stoichiometric copper. |

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is critical to the green profile of a synthesis. Traditional Suzuki reactions often employ petroleum-derived solvents like toluene, dioxane, or dimethylformamide (DMF), which pose health and environmental hazards. ingentaconnect.com Green chemistry encourages their replacement with safer, more sustainable alternatives. acs.org